N-[(1S)-1-Carboxy-3-methylbutyl]-3-[(4-iodophenyl)methyl]-L-histidine
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Overview
Description
N-[(1S)-1-Carboxy-3-methylbutyl]-3-[(4-iodophenyl)methyl]-L-histidine is a chemical compound with a complex structure that includes a carboxylic acid group, a methylbutyl chain, an iodophenyl group, and an L-histidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-Carboxy-3-methylbutyl]-3-[(4-iodophenyl)methyl]-L-histidine typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. One common approach is to start with L-histidine and introduce the iodophenyl group through a substitution reaction. The carboxy-3-methylbutyl chain can be attached via an amide bond formation using appropriate coupling reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions and can be optimized for high-yield production .
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-1-Carboxy-3-methylbutyl]-3-[(4-iodophenyl)methyl]-L-histidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the iodophenyl group or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-[(1S)-1-Carboxy-3-methylbutyl]-3-[(4-iodophenyl)methyl]-L-histidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(1S)-1-Carboxy-3-methylbutyl]-3-[(4-iodophenyl)methyl]-L-histidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other histidine derivatives and molecules with iodophenyl groups. Examples include:
- N-[(1S)-1-Carboxy-3-methylbutyl]-D-glutamic acid
- N-[(1S)-1-Carboxy-3-methylbutyl]-3-[(3,5-dichlorophenyl)methyl]-L-histidine .
Uniqueness
N-[(1S)-1-Carboxy-3-methylbutyl]-3-[(4-iodophenyl)methyl]-L-histidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
429661-98-3 |
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Molecular Formula |
C19H24IN3O4 |
Molecular Weight |
485.3 g/mol |
IUPAC Name |
(2S)-2-[[(1S)-1-carboxy-2-[3-[(4-iodophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C19H24IN3O4/c1-12(2)7-16(18(24)25)22-17(19(26)27)8-15-9-21-11-23(15)10-13-3-5-14(20)6-4-13/h3-6,9,11-12,16-17,22H,7-8,10H2,1-2H3,(H,24,25)(H,26,27)/t16-,17-/m0/s1 |
InChI Key |
GTZJUXUQVMXOER-IRXDYDNUSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N[C@@H](CC1=CN=CN1CC2=CC=C(C=C2)I)C(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(CC1=CN=CN1CC2=CC=C(C=C2)I)C(=O)O |
Origin of Product |
United States |
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